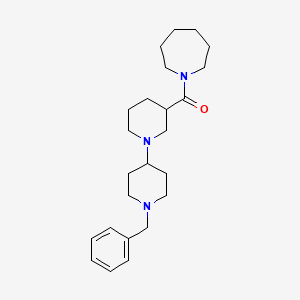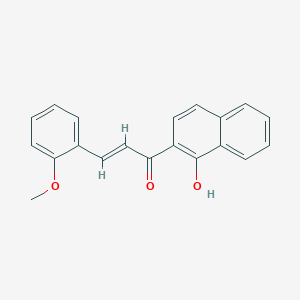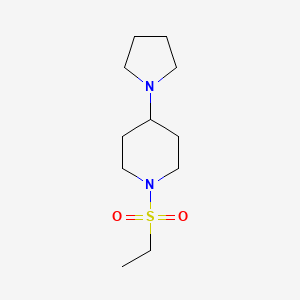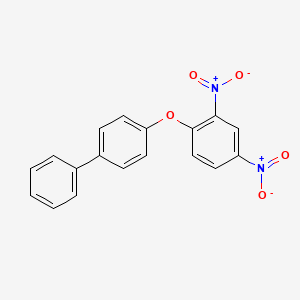
2-(4-Chlorophenyl)-2-oxoethyl 5-bromofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-2-oxoethyl 5-bromofuran-2-carboxylate is an organic compound that belongs to the class of furan carboxylates It is characterized by the presence of a 4-chlorophenyl group, a 5-bromofuran moiety, and an oxoethyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 5-bromofuran-2-carboxylate typically involves the esterification of 5-bromofuran-2-carboxylic acid with 2-(4-chlorophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl 5-bromofuran-2-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom in the furan ring can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group in the oxoethyl linkage can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of 2-(4-chlorophenyl)-2-oxoethyl 5-substituted furan-2-carboxylates.
Reduction: Formation of 2-(4-chlorophenyl)-2-hydroxyethyl 5-bromofuran-2-carboxylate.
Oxidation: Formation of 2-(4-chlorophenyl)-2-oxoethyl 5-bromofuran-2,5-dicarboxylate.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-2-oxoethyl 5-bromofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 5-bromofuran-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways, leading to altered cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chlorophenyl)-2-oxoethyl furan-2-carboxylate
- 2-(4-Chlorophenyl)-2-oxoethyl 5-chlorofuran-2-carboxylate
- 2-(4-Chlorophenyl)-2-oxoethyl 5-methylfuran-2-carboxylate
Uniqueness
2-(4-Chlorophenyl)-2-oxoethyl 5-bromofuran-2-carboxylate is unique due to the presence of both a bromine atom in the furan ring and a 4-chlorophenyl group. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C13H8BrClO4 |
|---|---|
Peso molecular |
343.55 g/mol |
Nombre IUPAC |
[2-(4-chlorophenyl)-2-oxoethyl] 5-bromofuran-2-carboxylate |
InChI |
InChI=1S/C13H8BrClO4/c14-12-6-5-11(19-12)13(17)18-7-10(16)8-1-3-9(15)4-2-8/h1-6H,7H2 |
Clave InChI |
CQQMPUKHSYDTRS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC=C(O2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1-Benzylpiperidin-4-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10885556.png)
![{4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}(thiophen-2-yl)methanone](/img/structure/B10885558.png)

![2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B10885571.png)

![(4-Benzylpiperidin-1-yl)[1-(3-chlorobenzyl)piperidin-3-yl]methanone](/img/structure/B10885585.png)

![(2E)-3-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}-2-cyano-N-(thiophen-2-ylmethyl)prop-2-enamide](/img/structure/B10885600.png)
![Azepan-1-yl[1-(4-methylbenzyl)piperidin-3-yl]methanone](/img/structure/B10885603.png)
![1-(3-Chlorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10885609.png)
![N-(3-acetylphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide](/img/structure/B10885610.png)

![3,6-dimethyl-1-phenyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10885620.png)

